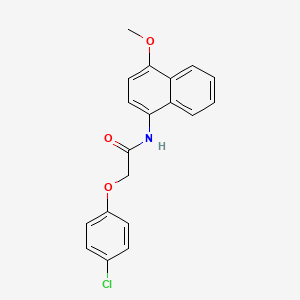
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is an organic compound that features a chlorophenoxy group and a methoxynaphthalene moiety connected via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-chlorophenoxyacetic acid is then reacted with 4-methoxynaphthalen-1-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide.
Reduction: Formation of 2-(4-chlorophenoxy)-N-(4-aminonaphthalen-1-yl)acetamide.
Substitution: Formation of 2-(4-methoxyphenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-hydroxynaphthalen-1-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide
- 2-(4-chlorophenoxy)-N-(4-aminonaphthalen-1-yl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is unique due to the presence of both a chlorophenoxy group and a methoxynaphthalene moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
生物活性
The compound 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a chlorophenoxy group and a methoxynaphthalene moiety linked through an acetamide functional group, which may contribute to diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H18ClNO3
- Molecular Weight : Approximately 303.77 g/mol
The presence of both aromatic and aliphatic components in its structure suggests potential for various biological interactions. The chlorophenoxy group is known for enhancing lipophilicity, which aids in cellular permeability, while the methoxynaphthalene moiety may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit a range of antimicrobial activities. A study focused on chloroacetamides highlighted their effectiveness against various bacterial strains, including:
- Staphylococcus aureus (Gram-positive)
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli (Gram-negative)
- Candida albicans (fungal)
The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that the position of substituents significantly affects antimicrobial potency .
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Chloroacetamides | Effective | Less effective | Moderately effective |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The lipophilic nature of the chlorophenoxy group likely facilitates membrane penetration, allowing the compound to reach intracellular targets efficiently.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that chloroacetamides with halogenated phenyl rings showed enhanced activity against Gram-positive bacteria due to their lipophilicity, which aids in penetrating cell membranes .
- The presence of the chlorophenoxy group in this compound may similarly enhance its antimicrobial properties.
- Structure-Activity Relationship Analysis :
-
Potential Applications :
- Given its promising antimicrobial profile, this compound could be further explored for applications in treating infections caused by resistant bacterial strains or as a fungicide in agricultural settings.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-11-10-17(15-4-2-3-5-16(15)18)21-19(22)12-24-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWJJXKCKLGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














